molecular formula C12H14INO2 B7933077 [Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid

[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid

Cat. No.: B7933077
M. Wt: 331.15 g/mol
InChI Key: OEMVPLGWQRZHHY-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid is an organic compound that features a cyclopropyl group, an iodo-substituted benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced using a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Iodo-Benzyl Group: The iodo-benzyl group can be synthesized through the iodination of a benzyl precursor using iodine and a suitable oxidizing agent.

    Coupling of the Amino-Acetic Acid Moiety: The final step involves coupling the cyclopropyl and iodo-benzyl intermediates with glycine or a glycine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions, resulting in a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to enzymes or receptors. The iodo-benzyl group may participate in halogen bonding or other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    [Cyclopropyl-(2-bromo-benzyl)-amino]-acetic acid: Similar structure but with a bromine atom instead of iodine.

    [Cyclopropyl-(2-chloro-benzyl)-amino]-acetic acid: Similar structure but with a chlorine atom instead of iodine.

    [Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger size and higher polarizability of iodine may enhance certain types of interactions, such as halogen bonding, making this compound particularly interesting for specific applications.

Properties

IUPAC Name

2-[cyclopropyl-[(2-iodophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-11-4-2-1-3-9(11)7-14(8-12(15)16)10-5-6-10/h1-4,10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMVPLGWQRZHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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